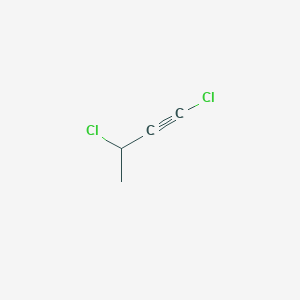
1,3-Dichlorobut-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichlorobut-1-yne is an organic compound with the molecular formula C₄H₄Cl₂ It is a halogenated alkyne, characterized by the presence of two chlorine atoms and a triple bond between carbon atoms
Vorbereitungsmethoden
1,3-Dichlorobut-1-yne can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butynediol with thionyl chloride. This reaction is typically carried out in a solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction . Another method involves the dehydrohalogenation of 1,4-dichlorobut-2-ene using a strong base like potassium hydroxide .
Analyse Chemischer Reaktionen
1,3-Dichlorobut-1-yne undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as thiolates, leading to the formation of organosulfur compounds.
Reduction: It can be reduced by reagents like titanocene to form butatriene derivatives.
Addition Reactions: It reacts with di-sec-alkylborane to form substituted buta-1,3-dienes.
Common reagents used in these reactions include hydrazine hydrate, potassium hydroxide, and di-sec-alkylborane. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Dichlorobut-1-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including highly unsaturated organosulfur compounds.
Material Science:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules and potential drug candidates.
Wirkmechanismus
The mechanism of action of 1,3-Dichlorobut-1-yne in chemical reactions often involves nucleophilic substitution and elimination processes. For example, in the reaction with ethane-1,2-dithiol, the chlorine atoms are substituted by sulfur atoms through an S_N2 mechanism, followed by dehydrochlorination to form an acetylene intermediate . This intermediate can undergo further reactions, such as ring closure, to form cyclic compounds.
Vergleich Mit ähnlichen Verbindungen
1,3-Dichlorobut-1-yne can be compared with other halogenated alkynes and dienes, such as:
1,4-Dichlorobut-2-yne: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
1,4-Dibromo-2-chlorobut-2-ene: Another halogenated compound with different halogen atoms, used in different synthetic applications.
The uniqueness of this compound lies in its specific reactivity due to the positioning of the chlorine atoms and the triple bond, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
646516-44-1 |
|---|---|
Molekularformel |
C4H4Cl2 |
Molekulargewicht |
122.98 g/mol |
IUPAC-Name |
1,3-dichlorobut-1-yne |
InChI |
InChI=1S/C4H4Cl2/c1-4(6)2-3-5/h4H,1H3 |
InChI-Schlüssel |
UZHLWUKWYKZNEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


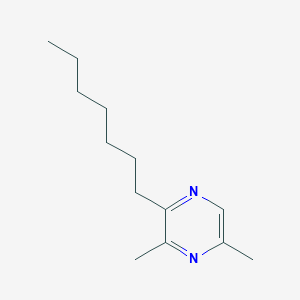
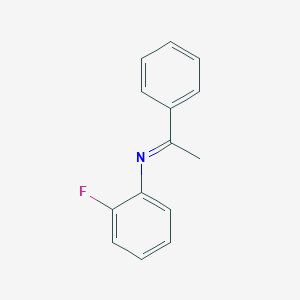
![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)

![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
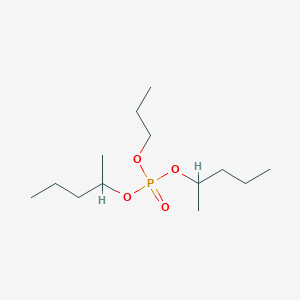

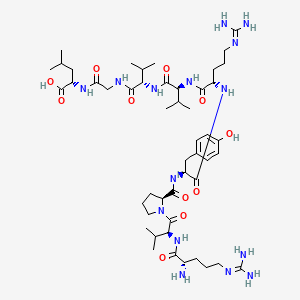
![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)
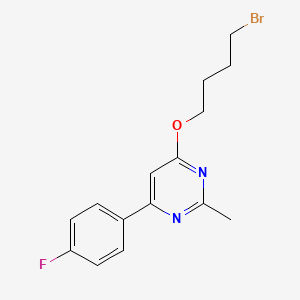
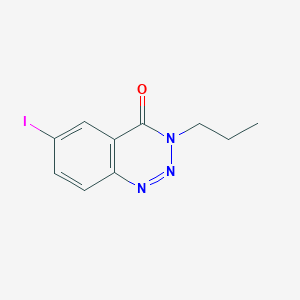
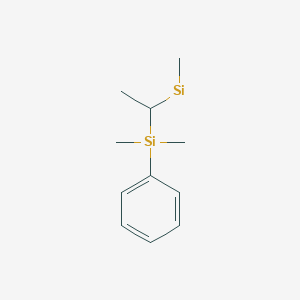
![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
